molecular formula C16H22BrNO6 B5019993 N-(2-bromo-4,5-dimethoxybenzyl)cyclopentanamine oxalate

N-(2-bromo-4,5-dimethoxybenzyl)cyclopentanamine oxalate

Cat. No. B5019993
M. Wt: 404.25 g/mol
InChI Key: LCKFTXFPMGATPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This compound is commonly used in the synthesis of drugs and other chemical reactions . It is relatively stable and easy to synthesize, making it readily available for research purposes.


Molecular Structure Analysis

The molecular formula of “2-Bromo-4,5-dimethoxybenzyl bromide” is C9H10Br2O2 . Its average mass is 309.983 Da and its monoisotopic mass is 307.904755 Da .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Mechanism of Action

The mechanism of action of “2-Bromo-4,5-dimethoxybenzyl bromide” is believed to involve the activation of the 5-HT2A receptor. The compound binds to the receptor and activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. The resulting effects include hallucinations, altered perception, and changes in mood and cognition.

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]cyclopentanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2.C2H2O4/c1-17-13-7-10(12(15)8-14(13)18-2)9-16-11-5-3-4-6-11;3-1(4)2(5)6/h7-8,11,16H,3-6,9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKFTXFPMGATPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNC2CCCC2)Br)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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